molecular formula C11H15NO4 B1600266 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid CAS No. 34841-02-6

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Cat. No. B1600266
Key on ui cas rn: 34841-02-6
M. Wt: 225.24 g/mol
InChI Key: RYDBREOLOYHYQB-UHFFFAOYSA-N
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Patent
US05580751

Procedure details

A mixture of 2,4-dimethoxybenzaldehyde (21 g, 0.126 mol), malonic acid (20 g, 0.192 mol), ammonium acetate (30 g, 0.39 mol) and ethanol (40 ml) was stirred and heated on a water bath. After refluxing for 4 h the mixture was cooled to 40° C. and the precipitated salt was filtered off and washed with cold ethanol (40 ml). By additional cooling on ice a further crystalline material precipitated, which was isolated and washed with cold ethanol (40 ml) and ether (40 ml). Recrystallisation from ethanol/water 60:40 gave 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid (10.3 g, 38%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[C:13]([OH:19])(=[O:18])[CH2:14]C(O)=O.C([O-])(=O)C.[NH4+:24]>C(O)C>[NH2:24][CH:5]([C:4]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:3]=1[O:2][CH3:1])[CH2:14][C:13]([OH:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a water bath
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 4 h the mixture
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitated salt was filtered off
WASH
Type
WASH
Details
washed with cold ethanol (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
By additional cooling on ice a further crystalline material
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
which was isolated
WASH
Type
WASH
Details
washed with cold ethanol (40 ml) and ether (40 ml)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol/water 60:40

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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